molecular formula C11H13FN2O4S B13930231 6-Amino-5-ethoxycarbonylmethylthio-3-fluoropyridine-2-carboxylic acid methyl ester CAS No. 577691-79-3

6-Amino-5-ethoxycarbonylmethylthio-3-fluoropyridine-2-carboxylic acid methyl ester

Cat. No.: B13930231
CAS No.: 577691-79-3
M. Wt: 288.30 g/mol
InChI Key: APXDMMMTTGDTKC-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

    Introduction of Functional Groups: The amino, ethoxy, oxoethyl, thio, and fluoro groups are introduced through a series of substitution and addition reactions.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions (temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to form bonds or interact with biological molecules. For example, the amino group may form hydrogen bonds, while the fluoro group can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-5-[(2-methoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate
  • Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-chloro-2-pyridinecarboxylate
  • Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-bromo-2-pyridinecarboxylate

Uniqueness

Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can enhance the compound’s stability and reactivity compared to similar compounds with different substituents.

Properties

CAS No.

577691-79-3

Molecular Formula

C11H13FN2O4S

Molecular Weight

288.30 g/mol

IUPAC Name

methyl 6-amino-5-(2-ethoxy-2-oxoethyl)sulfanyl-3-fluoropyridine-2-carboxylate

InChI

InChI=1S/C11H13FN2O4S/c1-3-18-8(15)5-19-7-4-6(12)9(11(16)17-2)14-10(7)13/h4H,3,5H2,1-2H3,(H2,13,14)

InChI Key

APXDMMMTTGDTKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(N=C(C(=C1)F)C(=O)OC)N

Origin of Product

United States

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